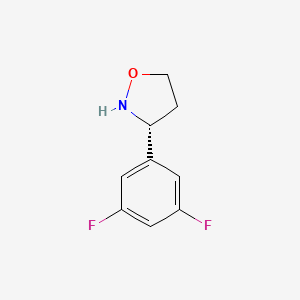
Methyl 6-Formyl-2-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Formyl-2-methoxynicotinate: is an organic compound with the molecular formula C9H9NO4 It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 6-position and a methoxy group at the 2-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Methyl 6-(Hydroxymethyl)nicotinate: One common method involves the oxidation of methyl 6-(hydroxymethyl)nicotinate using manganese (IV) oxide in dichloromethane at room temperature.
Formylation of Methyl 6-Methoxynicotinate: Another method involves the formylation of methyl 6-methoxynicotinate using formylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for methyl 6-formyl-2-methoxynicotinate are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-formyl-2-methoxynicotinate can undergo further oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Methyl 6-(hydroxymethyl)-2-methoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 6-formyl-2-methoxynicotinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs, particularly those targeting nicotinic acid receptors.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-formyl-2-methoxynicotinate is not fully understood. it is believed to interact with nicotinic acid receptors and other molecular targets, influencing various biochemical pathways. The formyl group may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Methyl 6-Methoxynicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl Nicotinate: Lacks both the formyl and methoxy groups, resulting in different chemical and biological properties.
Uniqueness: Methyl 6-formyl-2-methoxynicotinate is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 6-formyl-2-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-7(9(12)14-2)4-3-6(5-11)10-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKTIKHKSWPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-4-((S)-2-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8255070.png)




![3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B8255110.png)
![6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8255112.png)


![3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoic Acid](/img/structure/B8255135.png)
